![molecular formula C15H20N2O3 B3367891 2-[3-(Boc-amino)propoxy]benzonitrile CAS No. 2006277-77-4](/img/structure/B3367891.png)
2-[3-(Boc-amino)propoxy]benzonitrile
Overview
Description
2-[3-(Boc-amino)propoxy]benzonitrile, also known as tert-butyl N-[3-(2-cyanophenoxy)propyl]carbamate, is a research chemical with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol. This compound is characterized by the presence of a benzonitrile group and a Boc-protected amino group, making it a valuable building block in organic synthesis.
Preparation Methods
The synthesis of 2-[3-(Boc-amino)propoxy]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-cyanophenol and 3-bromopropylamine.
Reaction Conditions: The reaction between 2-cyanophenol and 3-bromopropylamine is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). This results in the formation of 3-(2-cyanophenoxy)propylamine.
Boc Protection: The amino group of 3-(2-cyanophenoxy)propylamine is then protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
2-[3-(Boc-amino)propoxy]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Deprotection Reactions: The Boc-protected amino group can be deprotected under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents like DMF, and reducing agents like LiAlH4. Major products formed from these reactions include amides, amines, and deprotected amines.
Scientific Research Applications
2-[3-(Boc-amino)propoxy]benzonitrile has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Medicine: It is utilized in the synthesis of potential drug candidates, especially those targeting neurological and oncological pathways.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-[3-(Boc-amino)propoxy]benzonitrile depends on its specific application. In medicinal chemistry, for example, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2-[3-(Boc-amino)propoxy]benzonitrile can be compared with similar compounds such as:
2-[3-(Boc-amino)propoxy]benzaldehyde: This compound has an aldehyde group instead of a nitrile group, which affects its reactivity and applications.
2-[3-(Boc-amino)propoxy]benzoic acid: The presence of a carboxylic acid group instead of a nitrile group makes this compound more suitable for peptide coupling reactions.
2-[3-(Boc-amino)propoxy]benzyl alcohol: The alcohol group in this compound allows for different functionalization reactions compared to the nitrile group.
The uniqueness of this compound lies in its combination of a Boc-protected amino group and a nitrile group, which provides versatility in synthetic applications and potential biological activity.
Properties
IUPAC Name |
tert-butyl N-[3-(2-cyanophenoxy)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(18)17-9-6-10-19-13-8-5-4-7-12(13)11-16/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSCJICFEBTPOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


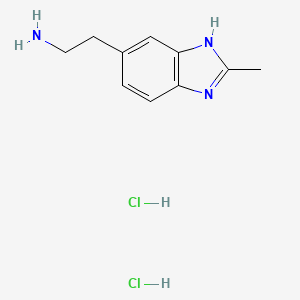
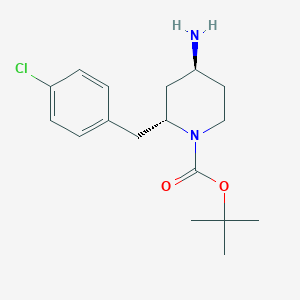
![(R)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B3367824.png)
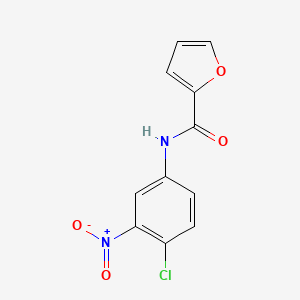
![5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one](/img/structure/B3367833.png)
![[16-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B3367849.png)
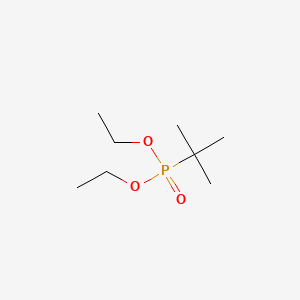
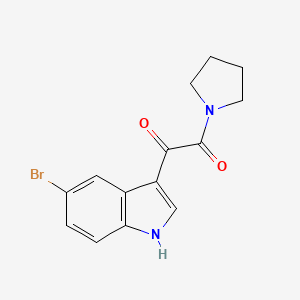

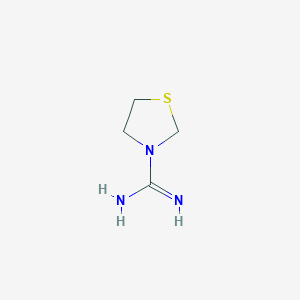
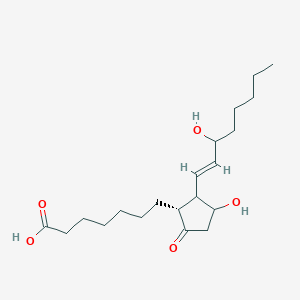
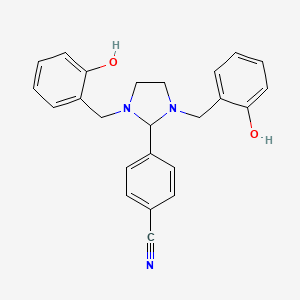

![2-Chloro-6,7,8,9-tetrahydro-7-(phenylmethyl)-5H-pyrido[2,3-D]azepine](/img/structure/B3367899.png)
